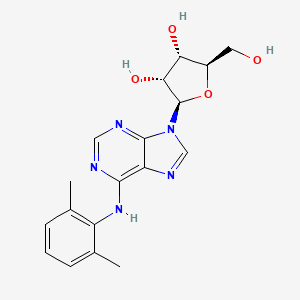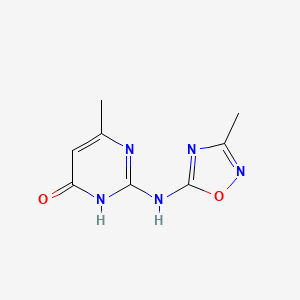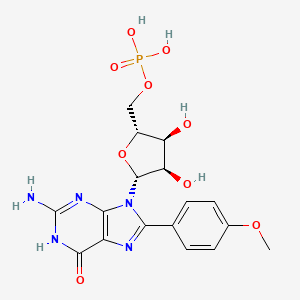
8-(4-Methoxyphenyl)guanosine 5'-(dihydrogen phosphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound ((2R,3S,4R,5R)-5-(2-Amino-8-(4-methoxyphenyl)-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule. It is characterized by its unique structure, which includes a purine base attached to a sugar moiety and a phosphate group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(2-Amino-8-(4-methoxyphenyl)-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps. The process begins with the preparation of the purine base, followed by the attachment of the sugar moiety and the subsequent phosphorylation.
Preparation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple aromatic compounds. The key steps include nitration, reduction, and cyclization to form the purine ring system.
Attachment of the Sugar Moiety: The sugar moiety, typically a ribose or deoxyribose, is attached to the purine base through a glycosidic bond. This step often requires the use of protecting groups to ensure selective reactions.
Phosphorylation: The final step involves the introduction of the phosphate group. This can be achieved using phosphorylating agents such as phosphoric acid or its derivatives under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. Purification techniques such as chromatography and crystallization are employed to isolate the final product.
化学反应分析
Types of Reactions
The compound ((2R,3S,4R,5R)-5-(2-Amino-8-(4-methoxyphenyl)-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially leading to new derivatives with unique properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. This is useful for creating analogs with different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more reduced forms. Substitution reactions can lead to a variety of analogs with different functional groups.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules and for developing new synthetic methodologies.
Biology
In biology, the compound is of interest due to its potential role in cellular processes. It may interact with enzymes and other biomolecules, influencing various biochemical pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It may exhibit antiviral, anticancer, or other pharmacological activities, making it a candidate for drug development.
Industry
In industry, the compound can be used as a precursor for the synthesis of more complex molecules. It may also find applications in the development of new materials with specific properties.
作用机制
The mechanism by which ((2R,3S,4R,5R)-5-(2-Amino-8-(4-methoxyphenyl)-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. The specific pathways involved depend on the biological context and the nature of the interactions.
相似化合物的比较
Similar Compounds
Adenosine Triphosphate (ATP): A key energy carrier in cells, ATP shares structural similarities with the compound, including the presence of a purine base and phosphate groups.
Nicotinamide Adenine Dinucleotide (NAD): Another important molecule in cellular metabolism, NAD also contains a purine base and is involved in redox reactions.
Cyclic Adenosine Monophosphate (cAMP): A signaling molecule, cAMP has a similar purine base and plays a role in various cellular processes.
Uniqueness
The uniqueness of ((2R,3S,4R,5R)-5-(2-Amino-8-(4-methoxyphenyl)-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate lies in its specific structure and the presence of the methoxyphenyl group. This structural feature may confer unique biological activities and reactivity compared to other similar compounds.
属性
CAS 编号 |
920984-11-8 |
|---|---|
分子式 |
C17H20N5O9P |
分子量 |
469.3 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-[2-amino-8-(4-methoxyphenyl)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C17H20N5O9P/c1-29-8-4-2-7(3-5-8)13-19-10-14(20-17(18)21-15(10)25)22(13)16-12(24)11(23)9(31-16)6-30-32(26,27)28/h2-5,9,11-12,16,23-24H,6H2,1H3,(H2,26,27,28)(H3,18,20,21,25)/t9-,11-,12-,16-/m1/s1 |
InChI 键 |
LJYZWJCPQQQBQI-UBEDBUPSSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)N=C(NC3=O)N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2C4C(C(C(O4)COP(=O)(O)O)O)O)N=C(NC3=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B12929012.png)
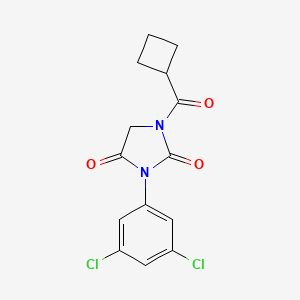
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide](/img/structure/B12929027.png)

![4-[(2-Methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12929037.png)
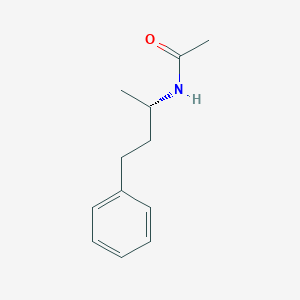




![4-Piperidinol, 1-[2-amino-5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12929070.png)
